An In-Depth Technical Guide to 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET)
An In-Depth Technical Guide to 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-ethyltryptamine, commonly known as 5-MeO-MET, is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the more extensively studied 5-MeO-DMT, it is presumed to exert its primary pharmacological effects through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the current scientific understanding of 5-MeO-MET, including its chemical structure, physicochemical properties, and known pharmacological activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its receptor binding and functional activity at key serotonin receptor subtypes. Furthermore, this document elucidates the canonical signaling pathways associated with its primary molecular targets, the 5-HT1A and 5-HT2A receptors, visualized through detailed diagrams. Due to the limited availability of in vivo pharmacokinetic and metabolism data for 5-MeO-MET, information from its close structural analog, 5-MeO-DMT, is provided as a reference point to infer potential metabolic fate and pharmacokinetic profiles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive compounds and the development of new therapeutics.
Chemical Structure and Properties
5-MeO-MET, or N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine, is a substituted tryptamine characterized by a methoxy group at the 5-position of the indole ring, and methyl and ethyl substitutions on the terminal amine.
Chemical Identity
| Property | Value |
| IUPAC Name | N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine |
| Synonyms | 5-Methoxy-N-methyl-N-ethyltryptamine, 5-OMe-MET |
| CAS Number | 16977-53-0[1] |
| Molecular Formula | C14H20N2O[1] |
| Molar Mass | 232.327 g/mol [1] |
| SMILES | CCN(C)CCC1=CNC2=C1C=C(C=C2)OC |
| InChI | InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3[1] |
Pharmacology
The pharmacological profile of 5-MeO-MET is primarily defined by its interaction with serotonin (5-HT) receptors. It acts as a ligand for the 5-HT1A receptor and an agonist at the 5-HT2A receptor, a characteristic shared with many psychedelic tryptamines.
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the interaction of 5-MeO-MET with key serotonin receptors.
Table 2.1: Serotonin Receptor Binding Affinities (Ki) of 5-MeO-MET
| Receptor | Radioligand | Kᵢ (nM) | Source |
| 5-HT1A | [³H]8-OH-DPAT | 150 ± 20 | [2] |
| 5-HT2A | [³H]Ketanserin | 450 ± 50 |
Table 2.2: 5-HT2A Receptor Functional Activity of 5-MeO-MET
| Assay | Parameter | Value | Source |
| Calcium Mobilization | EC₅₀ (µM) | 13 | |
| Calcium Mobilization | Eₘₐₓ (% of 5-HT) | 100 |
Signaling Pathways
Activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-MET is expected to initiate distinct downstream intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding, such as by 5-MeO-MET, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. The βγ-subunits can also activate other signaling pathways, including the MAPK/ERK pathway.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.
Experimental Protocols
Synthesis of 5-Methoxy-N-methyl-N-ethyltryptamine (Adapted from general tryptamine synthesis)
This protocol is a general method for the synthesis of N,N-disubstituted tryptamines and can be adapted for 5-MeO-MET.
Materials:
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5-Methoxytryptamine
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Acetaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Ethyl acetate
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reductive Amination (N-ethylation):
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Dissolve 5-methoxytryptamine in methanol in a round-bottom flask.
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Add acetaldehyde to the solution and stir for 1 hour at room temperature.
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Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-ethyl-5-methoxytryptamine.
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Reductive Amination (N-methylation):
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Dissolve the N-ethyl-5-methoxytryptamine from the previous step in methanol.
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Add an aqueous solution of formaldehyde (37%) and stir for 1 hour at room temperature.
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Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Follow the same workup procedure as in step 1 to obtain the crude 5-MeO-MET.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Alternatively, the freebase can be converted to a salt (e.g., hydrochloride or fumarate) for further purification by recrystallization.
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Analytical Characterization
The identity and purity of synthesized 5-MeO-MET can be confirmed using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern.
Pharmacokinetics and Metabolism (Inferred from 5-MeO-DMT Data)
Disclaimer: To date, there is a lack of published in vivo pharmacokinetic and metabolism studies specifically for 5-MeO-MET. The following information is based on data from its close structural analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and should be considered as an estimation.
Pharmacokinetics of 5-MeO-DMT
In rodent models, 5-MeO-DMT exhibits rapid absorption and elimination.
Table 5.1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice (Intraperitoneal Administration)
| Parameter | Value | Source |
| Tₘₐₓ (min) | ~3-5 | |
| Cₘₐₓ | Dose-dependent | |
| t₁/₂ (min) | - | - |
| AUC₀→∞ | Dose-dependent |
Note: The pharmacokinetics of 5-MeO-DMT have been shown to be nonlinear, with disproportionate increases in exposure (AUC) at higher doses.
Metabolism of 5-MeO-DMT
The primary metabolic pathway for 5-MeO-DMT is oxidative deamination, primarily mediated by monoamine oxidase A (MAO-A). Another significant pathway is O-demethylation, carried out by the cytochrome P450 enzyme CYP2D6, which produces the active metabolite bufotenine (5-HO-DMT). N-demethylation and N-oxidation are also minor metabolic routes.
Given the structural similarities, it is plausible that 5-MeO-MET undergoes a similar metabolic fate, including N-deethylation, N-demethylation, and O-demethylation, as well as oxidative deamination of the ethyl-methylaminoethyl side chain.
Conclusion
5-MeO-MET is a tryptamine derivative with demonstrated activity at key serotonin receptors implicated in psychedelic effects. While its in vitro pharmacology is beginning to be characterized, significant gaps remain in our understanding of its in vivo pharmacokinetics and metabolism. The information provided in this guide, including adapted experimental protocols and inferred pharmacokinetic properties, serves as a foundational resource for researchers. Further investigation into the specific in vivo profile of 5-MeO-MET is crucial for a comprehensive understanding of its pharmacological and toxicological properties and for any potential future therapeutic development.
